molecular formula C13H20N2O2 B14153047 4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide CAS No. 339348-16-2

4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide

Cat. No.: B14153047
CAS No.: 339348-16-2
M. Wt: 236.31 g/mol
InChI Key: FECWMCGBKDFAHF-UHFFFAOYSA-N
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Description

4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide is an organic compound with a complex structure that includes an amino group, a butanamide backbone, and a phenyl ring substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Ring Substituent: The propan-2-yloxy group is introduced to the phenyl ring through an etherification reaction.

    Amino Group Introduction: The amino group is added via a nucleophilic substitution reaction.

    Butanamide Backbone Construction: The butanamide backbone is formed through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-amino-3-(trifluoromethyl)phenyl]-4-(propan-2-yloxy)butanamide: Similar structure with a trifluoromethyl group instead of an amino group.

    2-amino-3-methyl-N-[4-(propan-2-yloxy)phenyl]butanamide: Similar structure with a methyl group on the butanamide backbone.

Uniqueness

4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

CAS No.

339348-16-2

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-amino-3-(4-propan-2-yloxyphenyl)butanamide

InChI

InChI=1S/C13H20N2O2/c1-9(2)17-12-5-3-10(4-6-12)11(8-14)7-13(15)16/h3-6,9,11H,7-8,14H2,1-2H3,(H2,15,16)

InChI Key

FECWMCGBKDFAHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)N)CN

Origin of Product

United States

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